![molecular formula C16H19N3OS2 B5636504 N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide CAS No. 5574-08-3](/img/structure/B5636504.png)

N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

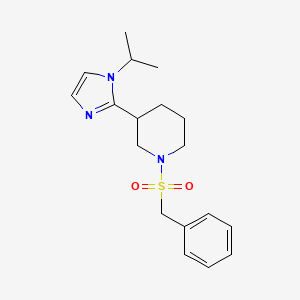

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from base chemical components to the final product. A study by Saeed et al. (2010) detailed the synthesis of a compound with a closely related structure, where spectroscopic characterization, mass spectrometry, and crystal structure were determined through various techniques such as IR, NMR, and single-crystal X-ray diffraction, highlighting the complexity and precision required in synthesizing such compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

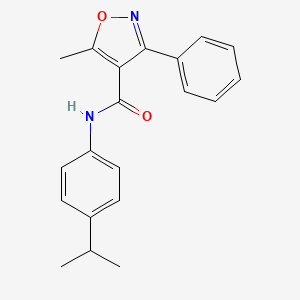

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often studied using X-ray diffraction, which provides precise information on the spatial arrangement of atoms within the molecule. For example, Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, showcasing the use of water as an optimal reaction medium and aligning with green chemistry principles. The detailed structure elucidation confirms the formation of the thiazolidine ring, which is crucial for understanding the compound's reactivity and interaction with other molecules (Horishny & Matiychuk, 2020).

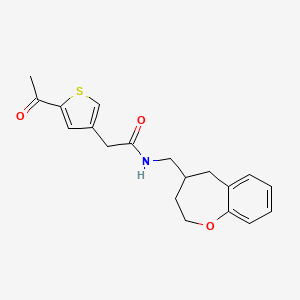

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives can vary widely, depending on the functional groups present and the reaction conditions. A study by Demchuk et al. (1989) presented a method for the synthesis of 1,3,4-thiadiazoles, demonstrating the reactivity of thioamides with tert-butyl hypochlorite and emphasizing the role of oxidation in forming the desired heterocyclic compounds. This showcases the versatility and range of reactions that compounds like N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide can undergo (Demchuk, Lutsenko, Troyanskii, & Nikishin, 1989).

Physical Properties Analysis

The physical properties of such compounds are crucial for their characterization and application. These properties can include melting points, solubility in various solvents, and crystalline structure. The work by Saeed et al. (2010) provides insights into the crystallography of a similar compound, revealing its monoclinic space group and unit cell dimensions. Such detailed physical characterization is essential for understanding the compound's stability and suitability for further applications (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Properties Analysis

The chemical properties of N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide and its derivatives, such as reactivity with other chemicals, stability under various conditions, and potential for chemical modifications, are key areas of study. Research by Qian et al. (2017) on the electrochemical C–H thiolation process demonstrates the innovative approaches to modifying benzothiazoles and thiazolopyridines, suggesting potential pathways for altering the chemical properties of similar compounds for varied applications (Qian, Li, Song, & Xu, 2017).

Propiedades

IUPAC Name |

N-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-10-12(16(2,3)4)22-15(17-10)19-14(21)18-13(20)11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRRVEKEOBJEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971115 |

Source

|

| Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(5-tert-butyl-4-methyl-1,3-thiazol-2-YL)thiourea | |

CAS RN |

5574-08-3 |

Source

|

| Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)

![1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)

![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)

![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)

![1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)

![5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)

![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)

![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5636508.png)

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)